N-Cbz-L-Glu-NHOBn

Description

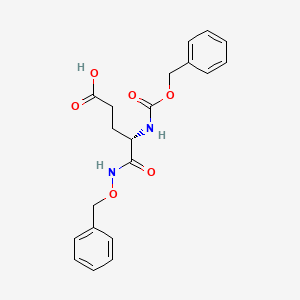

N-Cbz-L-Glu-NHOBn is a protected glutamic acid derivative featuring a carbobenzyloxy (Cbz) group at the N-terminus and a benzyloxy (Bn) ester at the γ-carboxylic acid. This compound is widely utilized in peptide synthesis and biochemical research due to its protective groups, which enhance stability during reactions while allowing selective deprotection under controlled conditions (e.g., hydrogenolysis for Cbz removal). Its synthesis typically involves coupling reactions under anhydrous conditions, with purification via column chromatography or recrystallization to achieve high purity (>95%) .

Key structural features:

- Cbz group: Provides acid stability and selective deprotection via hydrogenation.

- Benzyl ester (NHOBn): Protects the γ-carboxyl group of glutamic acid, preventing unwanted side reactions.

- Chirality: Retains the L-configuration of glutamic acid, critical for biological compatibility.

Properties

CAS No. |

862498-11-1 |

|---|---|

Molecular Formula |

C20H22N2O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(4S)-5-oxo-5-(phenylmethoxyamino)-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C20H22N2O6/c23-18(24)12-11-17(19(25)22-28-14-16-9-5-2-6-10-16)21-20(26)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,26)(H,22,25)(H,23,24)/t17-/m0/s1 |

InChI Key |

DJBNJBTZHPRSPC-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NOCC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NOCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NOCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Protective Groups | Key Features | Applications |

|---|---|---|---|

| This compound | Cbz (N-term), Bn (γ-COOH) | Dual protection ensures stability in acidic/neutral conditions; chiral integrity maintained. | Peptide synthesis, isotopic labeling studies |

| N-Boc-L-Glu-OtBu | Boc (N-term), tBu (γ-COOH) | Acid-labile Boc group; tBu ester requires strong acids (e.g., TFA) for cleavage. | Solid-phase peptide synthesis (SPPS) |

| N-Acetyl-L-Glutamic Acid | Acetyl (N-term) | No side-chain protection; limited stability in basic conditions. | Biochemical assays, metabolic studies |

| L-Glutathione (Reduced) | None (tripeptide: Glu-Cys-Gly) | Naturally occurring antioxidant; free thiol group in cysteine. | Cellular redox regulation, detoxification |

| N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl | Cbz, Bzl (multiple sites) | Multi-protected tripeptide with isotopic labels (13C, 15N); complex purification. | Advanced tracer studies, receptor binding assays |

Protective Group Chemistry

- Cbz vs. Boc: The Cbz group in this compound is stable under acidic conditions but removable via hydrogenolysis, whereas the Boc group (in N-Boc-L-Glu-OtBu) is cleaved with trifluoroacetic acid (TFA). This makes Cbz preferable for orthogonal protection strategies .

- Bn Ester vs. tBu Ester : The benzyl ester in this compound requires harsher conditions (e.g., H2/Pd) for deprotection compared to the tert-butyl ester, which is removed with mild acids. This difference impacts the choice of synthetic routes .

Reactivity and Stability

- This compound exhibits superior stability in peptide coupling reactions compared to unprotected derivatives like N-Acetyl-L-Glutamic Acid, which may undergo unwanted cyclization or racemization .

- In contrast to L-Glutathione, which is redox-active due to its cysteine residue, this compound lacks reactive thiols, making it suitable for non-redox applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.